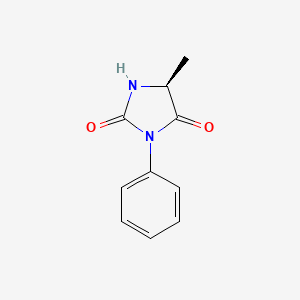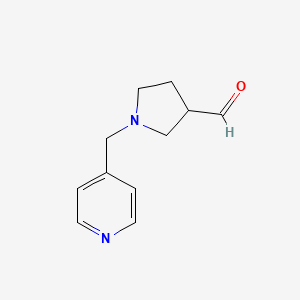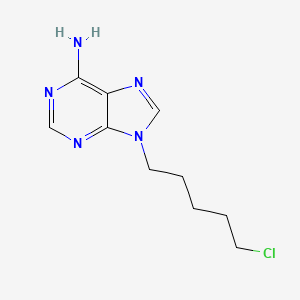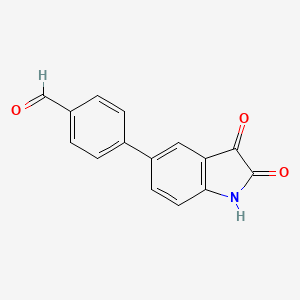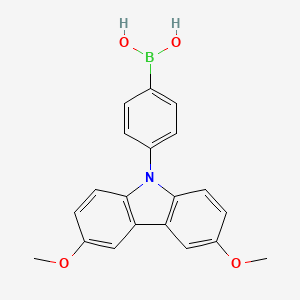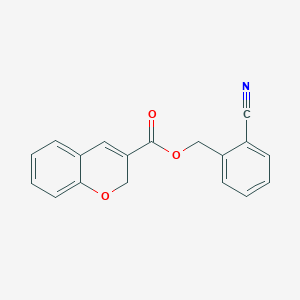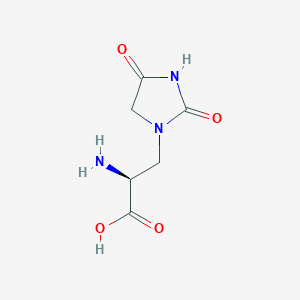
(S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid is a chiral amino acid derivative that features an imidazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate amido-nitrile precursor under mild conditions to form the imidazolidinone ring . The reaction conditions often include the use of nickel catalysts and mild temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone products.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen functionalities, while reduction can produce simpler imidazolidinone compounds.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazolidinone ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate the activity of target proteins. This interaction can lead to the inhibition or activation of enzymatic pathways, depending on the specific target and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole derivatives: These compounds share the imidazole ring structure and have similar chemical properties.
1,2,4-Triazole-containing scaffolds: These compounds also feature nitrogen-containing heterocycles and are used in various pharmaceutical applications.
Uniqueness
(S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid is unique due to its specific combination of an amino acid side chain and an imidazolidinone ring. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H9N3O4 |
|---|---|
Molekulargewicht |
187.15 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O4/c7-3(5(11)12)1-9-2-4(10)8-6(9)13/h3H,1-2,7H2,(H,11,12)(H,8,10,13)/t3-/m0/s1 |
InChI-Schlüssel |
UROMBTYUGMWQMT-VKHMYHEASA-N |
Isomerische SMILES |
C1C(=O)NC(=O)N1C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1C(=O)NC(=O)N1CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


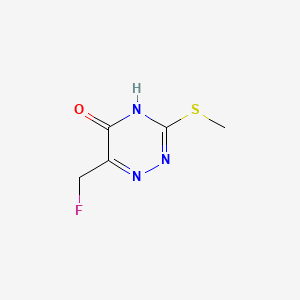

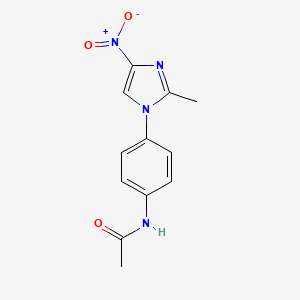
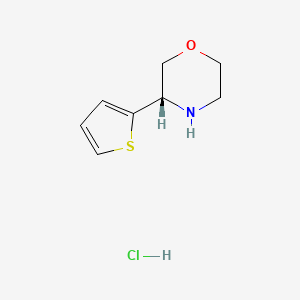

![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile](/img/structure/B12935409.png)


